An In-depth Technical Guide to sec-Hexadecylnaphthalene: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to sec-Hexadecylnaphthalene: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted naphthalenes represent a significant class of organic compounds with wide-ranging applications, from high-performance lubricants to intermediates in the synthesis of complex molecules. Among these, long-chain alkylnaphthalenes are of particular interest due to their unique physicochemical properties, including high thermal stability, low volatility, and excellent lubricity. This technical guide provides a comprehensive overview of sec-hexadecylnaphthalene, a long-chain alkylnaphthalene, with a focus on its chemical structure, molecular weight, synthesis, and key properties. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and related fields.
Chemical Structure and Molecular Weight
sec-Hexadecylnaphthalene is an aromatic hydrocarbon characterized by a naphthalene core substituted with a hexadecyl group at one of the alpha (or '1') positions. The prefix "sec-" indicates that the naphthalene ring is attached to the second carbon of the hexadecyl chain.
IUPAC Name: 1-(Hexadecan-2-yl)naphthalene[1][2]
Molecular Formula: C₂₆H₄₀[1]
Molecular Weight: 352.60 g/mol [1]
The structure combines the planarity and aromaticity of the naphthalene ring system with the flexibility and hydrophobicity of a long, branched alkyl chain. This combination of a rigid, electron-rich aromatic core and a flexible, nonpolar side chain is central to its physical and chemical properties.
Stereoisomerism
It is important to note that the attachment of the naphthalene ring at the second carbon of the hexadecyl chain creates a chiral center. Therefore, sec-hexadecylnaphthalene exists as a racemic mixture of two enantiomers: (R)-1-(hexadecan-2-yl)naphthalene and (S)-1-(hexadecan-2-yl)naphthalene. For most industrial applications, the compound is used as a racemic mixture, and separation of the enantiomers is not typically performed.
Caption: Generalized workflow for the synthesis of sec-hexadecylnaphthalene.
Experimental Protocol: Friedel-Crafts Alkylation
The following is a representative, detailed protocol for the laboratory-scale synthesis of sec-hexadecylnaphthalene.
Materials:
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Naphthalene
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1-Hexadecene
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (1 M)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
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Charging Reactants: The flask is charged with naphthalene and anhydrous dichloromethane. The mixture is stirred until the naphthalene is completely dissolved.
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Catalyst Addition: The flask is cooled in an ice bath to 0 °C, and anhydrous aluminum chloride is added portion-wise, ensuring the temperature does not rise significantly.
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Alkene Addition: 1-Hexadecene is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature at 0-5 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Quenching: The reaction is quenched by slowly pouring the mixture over crushed ice, followed by the cautious addition of 1 M hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
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Washing: The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure sec-hexadecylnaphthalene.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous reagents and a dry atmosphere is crucial as the Lewis acid catalyst, AlCl₃, reacts violently with water, which would deactivate it.
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Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively polarizes the C=C bond of the alkene, facilitating the formation of the carbocation electrophile.
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Controlled Temperature: The initial low temperature during the addition of the alkene helps to control the exothermic reaction and minimize side reactions, such as polymerization of the alkene and polyalkylation of the naphthalene ring.
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Aqueous Workup: The acidic and basic washes are necessary to remove the catalyst, unreacted starting materials, and any by-products, ensuring the purity of the final product.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of sec-hexadecylnaphthalene would be complex but interpretable.
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Aromatic Region (δ 7.2-8.2 ppm): The seven protons on the naphthalene ring would appear in this region as a series of complex multiplets. The protons on the substituted ring will show different chemical shifts and coupling patterns compared to those on the unsubstituted ring.
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Alkyl Region (δ 0.8-3.5 ppm):
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A triplet at approximately δ 0.8-0.9 ppm corresponding to the terminal methyl group (CH₃) of the hexadecyl chain.
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A broad multiplet between δ 1.2-1.6 ppm integrating to a large number of protons, representing the methylene (CH₂) groups of the long alkyl chain.
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A doublet at approximately δ 1.3-1.5 ppm corresponding to the methyl group at the C2 position of the hexadecyl chain.
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A multiplet (likely a sextet or more complex) around δ 3.0-3.5 ppm for the methine proton (CH) directly attached to the naphthalene ring. This proton is significantly deshielded due to its proximity to the aromatic ring.
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¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum would provide a clear carbon fingerprint of the molecule.
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Aromatic Region (δ 120-140 ppm): At least ten distinct signals are expected for the ten carbons of the naphthalene ring, with the carbon atom directly attached to the alkyl chain appearing at a different chemical shift from the others.
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Alkyl Region (δ 14-40 ppm):
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A signal around δ 14 ppm for the terminal methyl carbon.
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A series of signals between δ 22-32 ppm for the methylene carbons of the alkyl chain.
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A signal for the methyl carbon at the C2 position of the hexadecyl chain.
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A signal for the methine carbon directly attached to the naphthalene ring, likely in the range of δ 35-45 ppm.
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Mass Spectrometry (Predicted)
Electron Ionization Mass Spectrometry (EI-MS) would likely show:
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Molecular Ion (M⁺): A peak at m/z = 352, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: The fragmentation would be dominated by cleavage of the alkyl chain. A prominent peak would be expected at m/z = 141, corresponding to the naphthylmethyl cation, resulting from benzylic cleavage. Other fragment ions would arise from the sequential loss of alkyl fragments from the long chain.
Physicochemical Properties
The physicochemical properties of sec-hexadecylnaphthalene are largely dictated by its high molecular weight and the combination of its aromatic and aliphatic moieties.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₀ | [1] |
| Molecular Weight | 352.60 g/mol | [1] |
| CAS Number | 94247-63-9 | [1] |
| Appearance | Likely a colorless to pale yellow, viscous liquid | Inferred |
| Boiling Point | 460.2 °C at 760 mmHg | [1] |
| Flash Point | 262.1 °C | [1] |
| Density | 0.908 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents | Inferred |
Applications and Significance
Long-chain alkylnaphthalenes, including sec-hexadecylnaphthalene, are primarily used as high-performance synthetic base oils for lubricants. Their desirable properties include:
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High Thermal and Oxidative Stability: The aromatic naphthalene core imparts excellent resistance to degradation at high temperatures.
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Good Solvency: They can dissolve additives and keep lubricant systems clean.
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Low Volatility: Their high molecular weight results in low vapor pressure, which is important for high-temperature applications.
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Good Hydrolytic Stability: They are resistant to breakdown by water.
These properties make them suitable for use in demanding applications such as engine oils, gear oils, hydraulic fluids, and greases.
Conclusion
sec-Hexadecylnaphthalene is a well-defined chemical entity with a unique combination of aromatic and aliphatic characteristics. Its synthesis via Friedel-Crafts alkylation is a robust and scalable process. The structural features of this molecule give rise to a set of physicochemical properties that make it highly valuable as a synthetic lubricant base stock. This technical guide provides a foundational understanding of sec-hexadecylnaphthalene for researchers and professionals, enabling further exploration of its properties and applications.
References
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PubChem. 1-sec-Hexadecylnaphthalene. [Link]
